The synthesis of 2,2-Diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has been described in scientific literature, particularly in studies investigating the development of novel analgesics. While specific details may vary between publications, a general synthetic approach involves the reaction of a suitably protected (S)-(+)-1-(morpholin-4-yl)propan-2-ol with 2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one. This reaction typically requires controlled conditions to achieve the desired stereochemistry and purity. []
The molecular structure of 2,2-Diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide comprises a central acetamide group linked to a diphenylmethyl moiety and a substituted pyrrolidine ring. The presence of chiral centers in the molecule leads to the existence of stereoisomers. The specific stereochemistry at these chiral centers plays a crucial role in determining the compound's interaction with biological targets, such as the kappa-opioid receptor. Single-crystal X-ray diffraction (XRD) analysis has been employed to confirm the absolute configuration of the synthesized molecule. []
2,2-Diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide acts as a peripherally selective kappa-opioid receptor agonist. This means it primarily binds to and activates kappa-opioid receptors located in the peripheral nervous system, with limited action on those in the central nervous system. [] This peripheral selectivity is crucial in potentially achieving analgesia with reduced central side effects. The exact binding mode and subsequent signaling cascade triggered upon its interaction with the kappa-opioid receptor have been studied to understand its analgesic effects better.
CAS No.: 2134602-45-0
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: